3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is a synthetic compound primarily investigated for its potential therapeutic applications in treating neurodegenerative disorders, particularly those related to dopamine deficiency. This compound is a derivative of DL-erythro-Droxidopa, which itself is a prodrug for the neurotransmitter dopamine. The benzyl groups in its structure are believed to enhance its pharmacokinetic properties, such as solubility and stability.
The compound can be synthesized through various chemical methods, typically involving the modification of precursor compounds that contain hydroxyl and amino functional groups. The specific synthesis pathways and methodologies are crucial for ensuring the purity and efficacy of the final product.
3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride can be classified under the following categories:
The synthesis of 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride typically involves several steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress and confirm the structure of the synthesized compound.
The molecular formula for 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is . Its structure features:
The compound exhibits chirality due to its DL configuration, which can influence its pharmacological properties. The molecular weight is approximately 353.86 g/mol.
3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride can undergo various chemical reactions:
These reactions can be studied using spectroscopic techniques (e.g., UV-Vis spectroscopy) to assess changes in absorption characteristics indicative of structural modifications.
The mechanism by which 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride exerts its effects primarily involves its conversion into dopamine in vivo. Once administered:
This conversion process is critical for restoring dopaminergic activity in conditions like Parkinson's disease and other movement disorders characterized by dopamine deficiency.
3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride has potential applications in:
3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is systematically named as (2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid hydrochloride, reflecting its absolute stereochemistry at C2 and C3 [5] [6]. This protected amino acid derivative belongs to the erythro diastereomeric series and exists as a hydrochloride salt to enhance stability. The compound's nomenclature adheres to IUPAC guidelines, specifying:
Table 1: Synonyms and Identifiers
Identifier Type | Name |
---|---|
IUPAC Name | (2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid hydrochloride |
Common Synonyms | Droxidopa Impurity 28; β-Hydroxy-3-(phenylmethoxy)-O-(phenylmethyl)-erythro-L-tyrosine Hydrochloride |
Alternate Chemical Names | DL-erythro-3-[3,4-Bis(benzyloxy)phenyl]serine Hydrochloride |
CAS Registry Number | 73594-44-2 |
MDL Number | MFCD31561885 |
Key synonyms arise from pharmaceutical contexts, where it is designated as Droxidopa Impurity 28 in analytical testing of the neurogenic orthostatic hypotension drug Droxidopa [2] [6].
The compound's molecular formula is C₂₃H₂₄ClNO₅, with a precise molecular weight of 429.89336 g/mol (exact mass: 429.13400) [1] [2] [3]. This formula accounts for:
Table 2: Elemental Composition
Element | Count | Mass Contribution (g/mol) |
---|---|---|
Carbon (C) | 23 | 276.30 |
Hydrogen (H) | 24 | 24.19 |
Chlorine (Cl) | 1 | 35.45 |
Nitrogen (N) | 1 | 14.01 |
Oxygen (O) | 5 | 80.00 |
Total | 429.89 |
Computational physicochemical descriptors include:
The erythro designation specifies a synperiplanar relationship between the C2-amino group and C3-hydroxyl group in the Fischer projection [3] [6]. Key stereochemical features include:
The SMILES notation (Cl.N[C@@H]([C@@H](O)c1ccc(OCc2ccccc2)c(OCc3ccccc3)c1)C(=O)O
) explicitly defines the relative stereochemistry using @@
modifiers, confirming the erythro configuration [3] [6].
This compound presents as a white crystalline solid under standard conditions [2] [6]. Its solid-state properties include:
The hydrochloride salt form enhances crystallinity by introducing ionic interactions between the protonated amine and chloride ion. This improves shelf-life compared to the free base (CAS: 55449-19-9) [6].
Table 3: Summary of Key Identifiers for 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride
Property | Value |
---|---|
Systematic Name | (2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid hydrochloride |
CAS Number | 73594-44-2 |
Molecular Formula | C₂₃H₂₄ClNO₅ |
Molecular Weight | 429.89 g/mol |
Configuration | DL-erythro racemate [(2S,3S) + (2R,3R)] |
Physical Form (25°C) | White crystalline solid |
Key Pharmaceutical Role | Synthetic intermediate; Droxidopa impurity reference standard |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1